molecular formula C14H21NO3 B2790306 4-(1-Adamantylamino)-4-oxobutanoic acid CAS No. 52986-22-8

4-(1-Adamantylamino)-4-oxobutanoic acid

Cat. No.: B2790306
CAS No.: 52986-22-8
M. Wt: 251.326
InChI Key: PGAQEOVRNCJNAA-UHFFFAOYSA-N
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Description

4-(1-Adamantylamino)-4-oxobutanoic acid is a compound that features an adamantyl group attached to an amino acid backbone. The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.

Mechanism of Action

Target of Action

Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through radical-based functionalization reactions .

Biochemical Pathways

It’s worth noting that adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect various biochemical pathways involving these functional groups.

Pharmacokinetics

Adamantane derivatives are known for their unique structural properties, which might influence their pharmacokinetic behavior .

Result of Action

Given the diverse applications of adamantane derivatives in medicinal chemistry, catalyst development, and nanomaterials , it can be inferred that the compound might have a wide range of molecular and cellular effects.

Action Environment

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that various environmental factors might influence their action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantylamino)-4-oxobutanoic acid typically involves the introduction of the adamantyl group to an amino acid precursor. One common method is the reaction of 1-adamantylamine with a suitable keto acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can improve the efficiency and yield of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-(1-Adamantylamino)-4-oxobutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Adamantylamino)-4-oxobutanoic acid is unique due to the presence of both the adamantyl group and the keto acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(1-adamantylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAQEOVRNCJNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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